

A Technical Guide to the Long-Term Stability of Tedizolid Phosphate Sodium Solutions

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

Cat. No.: *B12320783*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of tedizolid phosphate, an oxazolidinone-class antibacterial prodrug. Understanding the factors that influence its stability is critical for the development of robust pharmaceutical formulations, establishment of appropriate storage conditions, and ensuring safe and effective clinical administration.

Executive Summary of Stability Profile

Tedizolid phosphate is the phosphate monoester prodrug of tedizolid, which is active against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} The prodrug is designed to be converted to the active moiety, tedizolid, by endogenous phosphatases following administration.^[2]

Forced degradation studies, conducted in accordance with ICH guidelines, have demonstrated that tedizolid phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.^{[3][4][5][6]} Conversely, the drug shows notable stability under thermal and photolytic stress.^{[3][4][5][6]} The primary degradation pathway involves the hydrolysis of the phosphate ester to form the active drug, tedizolid, and other related substances. A total of four primary degradation products were initially identified under these stress conditions, with more recent studies identifying up to 12 new degradation products and 3 by-products.^{[4][5][7]}

In solution, particularly for intravenous use, tedizolid phosphate's stability is influenced by the diluent, storage temperature, and compatibility with other co-administered drugs. It is incompatible with solutions containing divalent cations, which can lead to precipitation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Stability Data

The following tables summarize the quantitative data available from various stability and compatibility studies.

Table 1: Stability of Tedizolid Phosphate Under Forced Degradation Conditions

Stress Condition	Observations	Reference
Hydrolytic (Acidic)	Significant degradation observed.	[4] [5]
Hydrolytic (Neutral)	Relatively stable.	[4] [5]
Hydrolytic (Alkaline)	Significant degradation observed.	[4] [5]
Oxidative	Significant degradation observed.	[3] [4] [5] [6]
Thermal	Stable.	[3] [4] [5] [6]
Photolytic	Stable.	[3] [4] [5] [6]

Table 2: Stability of Tedizolid Phosphate in Clinically Relevant Preparations

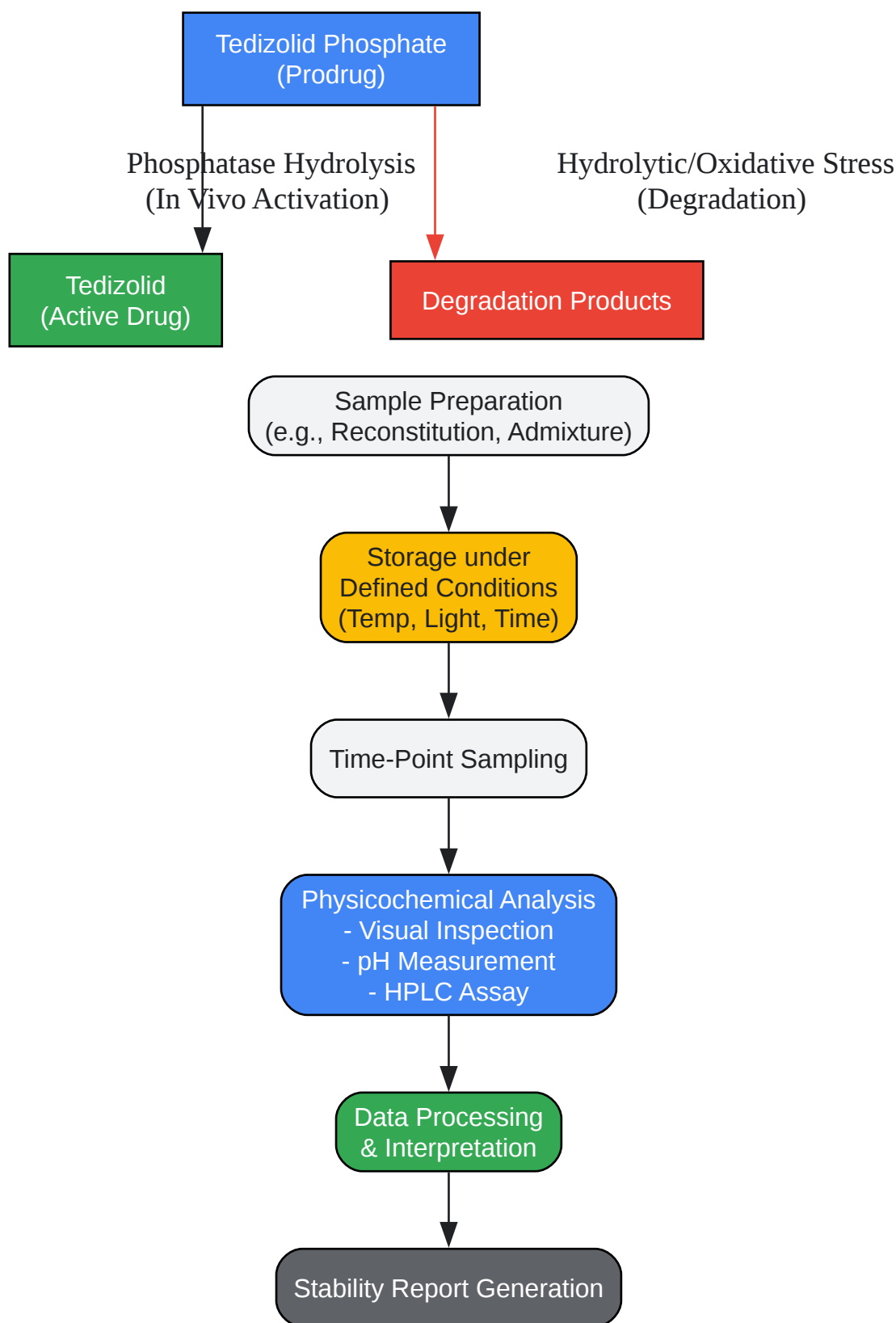
Preparation	Concentration	Vehicle / Admixture	Storage Condition	Stability Duration	Reference
Crushed Tablet Suspension	200 mg tablet	Water	Room Temperature	≥ 4 hours (>94.7% recovery)	[11]
Reconstituted IV Solution	0.8 mg/mL	0.9% Sodium Chloride	Room Temp. or Refrigeration (2-8°C)	≤ 24 hours (total time from reconstitution to administration)	[8]
IV Admixture	0.8 mg/mL	2.4 mg/mL Sodium Rifampicin in 0.9% NaCl	Room Temperature (25±2°C)	≥ 7 hours (>90% recovery)	[12][13]
IV Admixture	0.8 mg/mL	2.4 mg/mL Sodium Rifampicin in 0.9% NaCl	Refrigeration (2-8°C)	≥ 6 days (>90% recovery)	[12][13]
IV Admixture	0.8 mg/mL	4 mg/mL Meropenem in 0.9% NaCl	Room Temperature (25±2°C)	≥ 12 hours (>90% recovery)	[12][13]
IV Admixture	0.8 mg/mL	4 mg/mL Meropenem in 0.9% NaCl	Refrigeration (2-8°C)	≥ 6 days (>90% recovery)	[12][13]
Nanocrystal Formulation	-	Freeze-dried nanocrystals	4±2°C, 25±1°C, 37±1°C	180 days (physically & chemically stable)	[14]

Table 3: Physical Compatibility of Tedizolid Phosphate (0.8 mg/mL in 0.9% NaCl) during Simulated Y-Site Administration

Compatibility Status	Incompatible Drugs / Solutions	Observations	Reference
Incompatible	Solutions with divalent cations (e.g., Ca^{2+} , Mg^{2+})	Includes Ringer's lactate and Hartmann's solution.	[8] [9]
Incompatible	Amiodarone, Amphotericin B, Caspofungin, Ceftaroline, Ciprofloxacin, Daptomycin, Diphenhydramine, Phenytoin, etc.	Incompatibility (e.g., precipitation, color change) was typically observed immediately, though some were delayed (ceftaroline at 15 min, diphenhydramine at 60 min).	[10] [15]
Compatible	Amikacin, Linezolid, Vancomycin, and 66 other drugs.	Found to be physically compatible with 69 of 86 tested drugs.	[10] [15]

Degradation and Signaling Pathways

The primary chemical transformation of tedizolid phosphate is its enzymatic conversion to the active drug, tedizolid. Under stress conditions, this hydrolysis can occur abiotically, leading to degradation.



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